molecular formula C11H13N3OS B2871619 5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 50616-31-4

5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B2871619
CAS No.: 50616-31-4
M. Wt: 235.31
InChI Key: SDKMHCZYDJKJAB-UHFFFAOYSA-N
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Description

5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . This compound is characterized by its unique structure, which includes a thiadiazole ring and an isopropoxy-phenyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-isopropoxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring. This interaction can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-[1,3,4]thiadiazol-2-ylamine: Lacks the isopropoxy group, which may affect its biological activity.

    5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine: Contains a methoxy group instead of an isopropoxy group, which can influence its chemical reactivity and biological properties.

    5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine: Similar structure with an ethoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the isopropoxy group in 5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

5-(2-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7(2)15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-7H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKMHCZYDJKJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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